(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Description
(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid is a bicyclic proline analog characterized by a fused cyclopentane-pyrrolidine ring system. Key properties include:
- Molecular formula: C8H13NO2 (core structure without Boc group) .
- Molecular weight: 155.197 (core structure) .
- Stereochemistry: Three defined stereocenters at positions 2S, 3aS, and 6aS .
- Synthesis: Prepared via chemical synthesis, often starting from chlorocyclopentene and pyrrolidone, followed by reduction .
- Applications: Serves as a key intermediate in pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like ramipril .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIOLLMOIIRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the octahydrocyclopenta[b]pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amines.
Scientific Research Applications
(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Chemical Reactivity: The compound’s reactivity can lead to the formation of covalent bonds with target molecules, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ramipril and Ramiprilat
- Ramipril Structure: (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid . Role: Prodrug converted to active metabolite ramiprilat via ester hydrolysis . Pharmacology: ACE inhibitor used for hypertension and heart failure .
- Ramiprilat Structure: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]propanoyl]octahydroindole-2-carboxylic acid . Key Differences: Replaces the cyclopenta[b]pyrrole core with an octahydroindole system and lacks the Boc group. Activity: Binds ACE with higher affinity than ramipril, reducing SARS-CoV-2 S-protein-ACE2 binding by 72% and viral infectivity by 36.4% in vitro .
Table 1: Structural and Functional Comparison
Perindoprilat
- Structure: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]octahydroindole-2-carboxylic acid .
- Comparison : Shares the ACE-inhibitory mechanism but differs in the alkyl chain (butyl vs. phenylpropyl in ramiprilat).
- Activity : Reduces SARS-CoV-2 S-protein-ACE2 binding by 67% and infectivity by 20.1%, slightly less potent than ramiprilat .
Hydroxylated Derivatives
Proline hydroxylases modify the core structure of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (compound 47):
- Major Product : (2S,3aS,4R,6aS)-cis-4-Hydroxy derivative (48) .
- Minor Product: (2S,3R,3aR,6aS)-cis-3-Hydroxy derivative (49) .
- Stereoisomer Substrate : (2S,3aR,6aR)-isomer (51) yields distinct hydroxylation patterns (e.g., 52 and 53) .
Table 2: Hydroxylation Products and Enzyme Selectivity
| Substrate | Enzyme | Major Product | Biological Relevance |
|---|---|---|---|
| (2S,3aS,6aS)-47 | cis-P3H | (2S,3aS,4R,6aS)-48 (C4 hydroxylation) | Alters binding to proline hydroxylases |
| (2S,3aR,6aR)-51 | cis-P3H | (2S,3R,3aR,6aR)-52 (C3 hydroxylation) | Impacts substrate-enzyme specificity |
Non-ACE Targets: RBP4 Antagonists
- Example: (S)-2-((3aR,5S,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)propanoic acid (compound 59) .
- Structural Modifications: Trifluoromethylphenyl group enhances binding to retinol-binding protein 4 (RBP4), diverging from ACE inhibitor applications .
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